N-(2-Methoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride
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Overview
Description
Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride is a chemical compound with the molecular formula C7H15Cl2NO. It is a derivative of triethylamine, characterized by the presence of two chlorine atoms and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride typically involves the reaction of triethylamine with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the triethylamine molecule. The methoxy group is introduced through a subsequent reaction with methanol in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted triethylamine compounds.
Scientific Research Applications
Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amine derivatives and substituted triethylamine compounds.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated amines on biological systems.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the nature of the target molecule. The presence of chlorine atoms and the methoxy group can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Triethylamine: A simpler derivative without the chlorine and methoxy groups.
Diethylamine: Lacks the third ethyl group and the additional functional groups.
Methoxyamine: Contains a methoxy group but lacks the chlorine atoms and the triethylamine structure.
Uniqueness
Triethylamine, 2,2’-dichloro-2’'-methoxy-, N-oxide, hydrochloride is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. These functional groups enhance its utility in various chemical reactions and applications in scientific research.
Properties
CAS No. |
102433-87-4 |
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Molecular Formula |
C7H16Cl3NO2 |
Molecular Weight |
252.6 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-methoxyethanamine oxide;hydrochloride |
InChI |
InChI=1S/C7H15Cl2NO2.ClH/c1-12-7-6-10(11,4-2-8)5-3-9;/h2-7H2,1H3;1H |
InChI Key |
SNYDMQNFZZHGKW-UHFFFAOYSA-N |
Canonical SMILES |
COCC[N+](CCCl)(CCCl)[O-].Cl |
Origin of Product |
United States |
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